molecular formula C113H188O8 B578965 2-Amino-5-Nitrophenol CAS No. 121-88-8

2-Amino-5-Nitrophenol

Cat. No.: B578965
CAS No.: 121-88-8
M. Wt: 1674.739
InChI Key: HIRCWXPWHAHUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a member of the nitrophenols family and is characterized by the presence of both an amino group and a nitro group attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of azo dyes and as a dye in semi-permanent hair coloring products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-nitrophenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs the ortho-aminophenol process due to its cost-effectiveness, high yield, and relatively low environmental impact. This method involves the protection of the amino group by forming benzoxazolone, followed by nitration and hydrolysis to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is primarily a reducing agent.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-5-nitrophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, influencing redox reactions within biological systems. In hair dye applications, it penetrates the hair shaft and interacts with keratin to produce the desired color .

Comparison with Similar Compounds

  • 2-Amino-4-nitrophenol
  • 2-Amino-5-chlorophenol
  • 2-Amino-3-nitrophenol
  • 4-Amino-3-nitrophenol

Comparison: 2-Amino-5-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, 2-amino-4-nitrophenol has a different position of the nitro group, leading to variations in its chemical behavior and uses. Similarly, 2-amino-5-chlorophenol contains a chlorine atom instead of a nitro group, affecting its properties and applications .

Properties

CAS No.

121-88-8

Molecular Formula

C113H188O8

Molecular Weight

1674.739

IUPAC Name

[3-(3,4-didecylbenzoyl)oxy-2,2-bis[(3,4-didecylbenzoyl)oxymethyl]propyl] 3,4-didecylbenzoate

InChI

InChI=1S/C113H188O8/c1-9-17-25-33-41-49-57-65-73-97-81-85-105(89-101(97)77-69-61-53-45-37-29-21-13-5)109(114)118-93-113(94-119-110(115)106-86-82-98(74-66-58-50-42-34-26-18-10-2)102(90-106)78-70-62-54-46-38-30-22-14-6,95-120-111(116)107-87-83-99(75-67-59-51-43-35-27-19-11-3)103(91-107)79-71-63-55-47-39-31-23-15-7)96-121-112(117)108-88-84-100(76-68-60-52-44-36-28-20-12-4)104(92-108)80-72-64-56-48-40-32-24-16-8/h81-92H,9-80,93-96H2,1-8H3

InChI Key

HIRCWXPWHAHUCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1=C(C=C(C=C1)C(=O)OCC(COC(=O)C2=CC(=C(C=C2)CCCCCCCCCC)CCCCCCCCCC)(COC(=O)C3=CC(=C(C=C3)CCCCCCCCCC)CCCCCCCCCC)COC(=O)C4=CC(=C(C=C4)CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.